2-Bromomethyl-terephthalic acid dimethyl ester
Overview
Description
2-Bromomethyl-terephthalic acid dimethyl ester is a chemical compound that is derived from terephthalic acid (PTA). It is an esterified form of terephthalic acid, where the carboxylic acid groups are converted into ester groups, typically through a reaction with an alcohol. This compound is not explicitly mentioned in the provided papers, but its synthesis and properties can be inferred from the related chemical reactions and compounds discussed in the context of terephthalic acid and its derivatives.
Synthesis Analysis
The synthesis of esters of terephthalic acid is a critical step in the production of various polymers and plasticizers. The first paper discusses the esterification of terephthalic acid using a catalyst system containing both Brønsted and Lewis acidic sites, which could potentially be applied to the synthesis of 2-Bromomethyl-terephthalic acid dimethyl ester . The catalyst SnCl2–15H3PW12O40/AC shows high catalytic activity and stability, achieving a high conversion of terephthalic acid under atmospheric pressure without the need for harmful solvents . This suggests that a similar approach could be used for synthesizing 2-Bromomethyl-terephthalic acid dimethyl ester, although the presence of the bromomethyl group may require consideration of additional factors such as reactivity and selectivity.
Molecular Structure Analysis
The molecular structure of 2-Bromomethyl-terephthalic acid dimethyl ester would consist of a benzene ring with two ester groups and a bromomethyl group attached to it. The ester groups are likely to influence the reactivity of the compound, making it more susceptible to nucleophilic attacks, while the bromomethyl group could be a site for further chemical reactions, such as substitution or coupling reactions. The exact molecular structure would need to be confirmed by spectroscopic methods such as NMR and IR, which are not discussed in the provided papers.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2-Bromomethyl-terephthalic acid dimethyl ester, they do provide insight into the reactivity of related compounds. For instance, the presence of the bromomethyl group in 2-Bromomethyl-terephthalic acid dimethyl ester would make it a potential candidate for further functionalization through nucleophilic substitution reactions. The ester groups could also undergo hydrolysis or transesterification under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromomethyl-terephthalic acid dimethyl ester can be predicted based on the properties of similar compounds. For example, the ester groups would contribute to the compound's solubility in organic solvents, and the presence of the bromine atom would increase its molecular weight and density compared to the non-brominated ester. The thermal stability of the compound would be an important factor in its processing and application, as discussed in the second paper in the context of poly(butylene terephthalate)-poly(tetramethylene glycol) copolymers . The mechanical properties of materials derived from this compound would depend on the polymerization method and the presence of other comonomers, as indicated by the comparison of two-step and one-step polycondensation methods .
Scientific Research Applications
High-Performance Plastics
- Application Summary: “2-Bromomethyl-terephthalic acid dimethyl ester” is used in the synthesis of high-performance plastics. Specifically, it’s used in the production of Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol .
- Methods of Application: The compound is used as a monomer that can be polymerized with Terephthalic acid (TPA) and other diols to yield copolyesters. These copolyesters have superior properties to conventional TPA polyesters due to the cyclobutyl ring in Tetramethylcyclobutanediol (TMCD), which makes it more rigid than other diols .
- Results or Outcomes: The resulting copolyesters have high heat resistance and impact strength. They are less hazardous to health and the environment compared to Bisphenol A (BPA) based polycarbonates and polyarylates .
Phosphorus-Based Polymers
- Application Summary: “2-Bromomethyl-terephthalic acid dimethyl ester” can be used in the synthesis of phosphorus-based polymers. These polymers are known for their unique properties and wide range of applications .
- Methods of Application: The compound can be used to introduce phosphonated ester, phosphonic acid, or phosphoric ester functions into polymers. These polymers can be prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .
- Results or Outcomes: Phosphorus-based polymers exhibit interesting properties such as fire proofing resistance, improved adhesive properties due to multiple attachment sites on metallic surfaces, and use in the biomedical field for tissue engineering, dental composites or adhesives .
Flame Retardant Materials
- Application Summary: “2-Bromomethyl-terephthalic acid dimethyl ester” can be used in the synthesis of flame retardant materials. These materials are known for their resistance to fire, which makes them suitable for a wide range of applications .
- Methods of Application: The compound can be used to introduce phosphonated ester, phosphonic acid, or phosphoric ester functions into polymers. These polymers can be prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .
- Results or Outcomes: Flame retardant materials exhibit high resistance to fire. They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation .
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604968 | |
Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-terephthalic acid dimethyl ester | |
CAS RN |
57834-13-6 | |
Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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